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Compound of Interest

Compound Name:
N-Boc-3-ethylmorpholine-3-

carboxylic Acid

CAS No.: 1205749-44-5

Cat. No.: B597824

Get Quote

Introduction & Molecular Profile[1]
N-Boc-3-ethylmorpholine-3-carboxylic Acid (CAS: 1205749-44-5) is a critical building block

in medicinal chemistry, often employed to introduce conformational constraints into peptide

backbones or small molecule inhibitors (e.g., kinase or protease inhibitors).

The molecule presents three distinct analytical challenges:

Restricted Rotation (Rotamers): The tert-butoxycarbonyl (Boc) group creates cis/trans

rotamers around the carbamate bond, complicating NMR interpretation at room temperature.

Quaternary Chiral Center: The C3 position is fully substituted (Ethyl, Carboxyl, N, C2),

lacking an alpha-proton, which limits standard chiral assignment methods.

Weak UV Chromophore: Lacking aromatic systems, detection relies on end-absorption

(<210 nm) or universal detectors (CAD/ELSD).
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Property Value / Characteristic Implication for Analysis

Formula C₁₂H₂₁NO₅ MW: 259.30 g/mol

Solubility

High: DMSO, MeOH,

DCMLow: Water (unless pH >

7)

Dissolve samples in MeOH or

DMSO for analysis.[1]

pKa (Acid) ~3.5 - 4.0 (Estimated)

Mobile phases must be acidic

(pH < 3) to suppress ionization

and prevent peak tailing.

Stability Acid Labile (Boc group)

Avoid prolonged exposure to

strong acids (e.g., neat TFA).

HPLC solvents with 0.1% TFA

are safe for short runs.

Protocol I: Structural Identification by NMR
(Overcoming Rotamers)
The Challenge: At 25°C, N-Boc-morpholines often appear as a mixture of two rotamers

(approx. 60:40 or 70:30 ratio) due to the partial double-bond character of the N-C(O) bond. This

results in doubled peaks or broad "humps" in the spectrum, often mistaken for impurities.

The Solution: Variable Temperature (VT) NMR. Heating the sample increases the rate of

rotamer exchange beyond the NMR timescale, coalescing the signals into sharp, singlet peaks.

Experimental Workflow
Solvent: DMSO-d6 (Preferred for high-temperature capability).

Concentration: 10–15 mg in 0.6 mL.

Temperature: Acquire initial scan at 25°C, then heat to 80°C (353 K).

Expected Spectral Features (at 80°C / Coalescence)
¹H NMR (400 MHz, DMSO-d6):

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.researchgate.net/publication/225284930_Synthesis_Chiral_Separation_Barrier_To_Rotation_And_Absolute_Configuration_Of_N-O-Functionalized-Aryl-4-Alkyl-Thiazolin-2-One_And_Thiazoline-2-Thione_Atropisomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597824?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


δ 1.40 ppm (s, 9H): Boc group (sharp singlet at high temp).

δ 0.85 ppm (t, 3H): Terminal methyl of the 3-Ethyl group.

δ 1.6–1.9 ppm (m, 2H): Methylene of the 3-Ethyl group (diastereotopic protons).

δ 3.2–4.0 ppm (m, 6H): Morpholine ring protons (C2, C5, C6). Note: The C2 protons

adjacent to the quaternary center may remain distinct doublets due to the fixed chiral

center, even at high temp.

δ 12.5 ppm (br s, 1H): Carboxylic acid proton (variable, may exchange with water).

¹³C NMR (100 MHz, DMSO-d6):

Carbonyls: ~172 ppm (Acid), ~154 ppm (Boc Carbamate).

Quaternary C3: ~65–70 ppm (Key diagnostic signal; look for low intensity).

Boc: ~80 ppm (Quaternary C), ~28 ppm (Methyls).

Protocol II: Chromatographic Purity (HPLC-UV/CAD)
Since the molecule lacks a strong chromophore, standard UV detection at 254 nm is

ineffective. We utilize low-UV detection or Charged Aerosol Detection (CAD).

Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Phosphoric Acid (H₃PO₄) or 0.1% Formic Acid.

Note: Phosphoric acid is transparent at 205 nm; Formic acid absorbs slightly, reducing

sensitivity.

Mobile Phase B: Acetonitrile (ACN).

Gradient: 5% B to 95% B over 15 minutes.

Flow Rate: 1.0 mL/min.[1]
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Detection:

Primary: UV at 205 nm or 210 nm.

Alternative: CAD or ELSD (Universal detection, ignores lack of chromophore).

Sample Diluent: 50:50 Water:Acetonitrile.

Critical Quality Attribute (CQA) Check
The Boc-deprotected impurity (3-ethylmorpholine-3-carboxylic acid) is more polar and will elute

near the void volume (dead time). Ensure the gradient starts with low organic (5%) to capture

this potential degradant.

Sample Prep
(1 mg/mL in 50:50 MeOH/H2O)

Injection
(5-10 µL)

C18 Column Separation
(Acidic Mobile Phase)

Detection
(UV 210nm or CAD) Data Analysis Purity > 98%?

Release BatchYes

Recrystallize

No

Click to download full resolution via product page

Figure 1: Routine purity assessment workflow emphasizing low-UV detection requirements.

Protocol III: Chiral Separation (Enantiomeric Purity)
The C3 quaternary center creates enantiomers (

and

). For drug development, determining the Enantiomeric Excess (%ee) is mandatory.

Screening Strategy
Polysaccharide-based stationary phases are the gold standard for N-Boc amino acids.

Mode: Normal Phase (Hexane/Alcohol) is preferred for maximum selectivity.

Columns to Screen:
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Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) - First Choice.

Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

Chiralpak IC (Immobilized selector, allows DCM/THF use).

Recommended Method (Starting Point)
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

Crucial: The 0.1% TFA is required to protonate the carboxylic acid. Without it, the peak will

broaden significantly or not elute.

Flow Rate: 1.0 mL/min.

Temperature: 25°C.

Detection: UV 210 nm.

Validation: Inject the racemate first to establish separation (Resolution

). Then inject the single enantiomer sample to calculate %ee.

Protocol IV: Mass Spectrometry (HRMS)
Technique: Electrospray Ionization (ESI) in Positive Mode.[2]

Expected Ion:

(Calculated for C₁₂H₂₂NO₅).

Common Adducts:

.

In-Source Fragmentation: N-Boc groups are thermally labile in the MS source. You may

observe a strong peak at
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160.0968 (

), corresponding to the loss of the Boc group (isobutylene + CO₂). Do not mistake this for the
starting material; check the parent ion intensity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b597824/docs#application-note-analytical-
characterization-of-n-boc-3-ethylmorpholine-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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